Lipstatin
Overview
Description
Lipstatin is a potent, irreversible inhibitor of pancreatic lipase, a key enzyme involved in the digestion of dietary fats. It is a natural product first isolated from the actinobacterium Streptomyces toxytricini . This compound is notable for its role as the precursor to the antiobesity drug orlistat, which is a saturated derivative of this compound .
Mechanism of Action
Target of Action
Lipstatin primarily targets pancreatic lipases , enzymes that play a pivotal role in the digestion of dietary fat . These lipases are responsible for the breakdown of dietary fats into smaller molecules that can be absorbed in the small intestine .
Mode of Action
This compound is a β-lactone molecule that controls the digestive activity of pancreatic lipases, thus controlling the absorption of fat in the small intestine . The three-dimensional structure of pancreatic lipase revealed that its active site is masked by a lid domain, which is opened by the action of bile salt micelles and colipase . This compound is supposed to inhibit the catalytic activity of pancreatic lipase by acylation of the serine residue present in the active site . A binding study suggests that one molecule of this compound binds with one molecule of lipase .
Biochemical Pathways
This compound is composed of a 2-hexyl-3,5-dihydroxy-7,10-hexadecadienoic-β-lactone 22 carbon backbone from the fatty acid synthesis pathway and an N-formyl-L-leucine group ester linked to the 5-hydroxyl group of the backbone . The components of this compound are ultimately derived from linoleic acid, octanoic acid, and L-leucine . The 22 carbon β-lactone moiety is derived from Claisen condensation between 3-hydroxytetradeca-5,8-dienyl-CoA derived from linoleic acid and hexyl-malonyl-ACP derived from octanoic acid .
Pharmacokinetics
It is known that this compound is a potent and irreversible inhibitor of pancreatic lipases, suggesting that it may have a significant impact on the bioavailability of dietary fats .
Result of Action
The primary result of this compound’s action is the inhibition of fat absorption in the small intestine. By inhibiting the activity of pancreatic lipases, this compound prevents the breakdown and subsequent absorption of dietary fats . This can lead to a reduction in caloric intake and potentially contribute to weight loss.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of bile salt micelles and colipase is necessary for the unmasking of the active site of pancreatic lipase, which this compound targets . Additionally, the production of this compound by Streptomyces toxytricini can be affected by various factors, including the bacterial strain used, the fermentation conditions, and the downstream processing methods .
Biochemical Analysis
Biochemical Properties
Lipstatin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The carbon skeleton of the this compound molecule is biosynthesized via Claisen condensation of two fatty acid precursors . Moreover, several this compound analogs are also produced in the fermentation process .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression. The acyl-coenzyme A carboxylase (ACCase) complex plays a crucial role in this compound biosynthesis . The ACCase complex catalyzes the first committed step in the biosynthesis of fatty acids and polyketides .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors. The ACCase complex, which this compound interacts with, is responsible for the activation of various organic acids by α-carboxylation of acyl-CoA .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lipstatin is primarily produced through fermentation processes involving Streptomyces toxytricini . The biosynthesis of this compound involves the Claisen condensation of two fatty acid precursors, linoleic acid and octanoic acid . The process includes several key steps:
- Linoleic acid is converted to 3-hydroxytetradeca-5,8-dienyl-CoA.
- Octanoic acid is converted to hexyl-malonyl-ACP.
- These intermediates undergo Claisen condensation to form the β-lactone ring structure of this compound .
Industrial Production Methods: Industrial production of this compound involves optimizing the fermentation conditions of Streptomyces toxytricini to maximize yield . This includes controlling factors such as pH, temperature, and nutrient availability. The fermentation broth is then subjected to extraction and purification processes to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Lipstatin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various analogs such as hydroxythis compound and dehydrothis compound.
Reduction: Reduction reactions can convert this compound to dihydrothis compound.
Substitution: Substitution reactions can lead to the formation of derivatives like methylthis compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various alkylating agents can be employed for substitution reactions.
Major Products:
- Hydroxythis compound
- Dehydrothis compound
- Dihydrothis compound
- Methylthis compound
Scientific Research Applications
Lipstatin has a wide range of scientific research applications:
- Chemistry: Used as a model compound for studying β-lactone chemistry and enzyme inhibition mechanisms .
- Biology: Investigated for its role in inhibiting pancreatic lipase and its effects on lipid metabolism .
- Medicine: The primary application is in the development of antiobesity drugs like orlistat .
- Industry: Used in the production of pharmaceuticals and as a tool for studying enzyme kinetics .
Comparison with Similar Compounds
- Orlistat: A saturated derivative of lipstatin used as an antiobesity drug .
- Esterastin: Another microbial compound with esterase inhibitory properties .
This compound’s uniqueness lies in its potent and irreversible inhibition of pancreatic lipase, making it a valuable compound for both research and therapeutic applications .
Properties
CAS No. |
96829-59-3 |
---|---|
Molecular Formula |
C29H49NO5 |
Molecular Weight |
491.7 g/mol |
IUPAC Name |
[(2S,4E,7E)-1-(3-hexyl-4-oxooxetan-2-yl)trideca-4,7-dien-2-yl] (2S)-2-formamido-3-methylpentanoate |
InChI |
InChI=1S/C29H49NO5/c1-5-8-10-12-13-14-15-16-17-19-24(34-29(33)27(30-22-31)23(4)7-3)21-26-25(28(32)35-26)20-18-11-9-6-2/h13-14,16-17,22-27H,5-12,15,18-21H2,1-4H3,(H,30,31)/b14-13+,17-16+/t23?,24-,25?,26?,27-/m0/s1 |
InChI Key |
JRUFOFIHYXDKPU-FMPAGVTOSA-N |
SMILES |
CCCCCCC1C(OC1=O)CC(CC=CCC=CCCCCC)OC(=O)C(C(C)CC)NC=O |
Isomeric SMILES |
CCCCCCC1C(OC1=O)C[C@H](C/C=C/C/C=C/CCCCC)OC(=O)[C@H](C(C)CC)NC=O |
Canonical SMILES |
CCCCCCC1C(OC1=O)CC(CC=CCC=CCCCCC)OC(=O)C(C(C)CC)NC=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lipstatin; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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